molecular formula C20H25N3O5 B6501561 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid CAS No. 1351630-89-1

1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid

Cat. No.: B6501561
CAS No.: 1351630-89-1
M. Wt: 387.4 g/mol
InChI Key: BVDBJDYYZYCSCC-UHFFFAOYSA-N
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Description

1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid is a complex organic compound that features a benzodiazole core linked to a piperidine ring via a cyclobutanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole core.

    Cyclobutanecarbonyl Group Introduction: The cyclobutanecarbonyl group is attached through an acylation reaction, often using cyclobutanecarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the cyclobutanecarbonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole
  • 1-[(1-cyclopentanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole
  • 1-[(1-cyclohexanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-cyclobutylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c22-18(15-4-3-5-15)20-10-8-14(9-11-20)12-21-13-19-16-6-1-2-7-17(16)21;3-1(4)2(5)6/h1-2,6-7,13-15H,3-5,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDBJDYYZYCSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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